molecular formula C10H14BrN5O10P2 B1203600 8-Bromoadenosine-5'-diphosphate CAS No. 23600-16-0

8-Bromoadenosine-5'-diphosphate

Cat. No. B1203600
CAS RN: 23600-16-0
M. Wt: 506.1 g/mol
InChI Key: KVVVTFSHHQCHNZ-UUOKFMHZSA-N
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Description

8-Bromoadenosine-5’-Diphosphate is a small molecule that belongs to the class of organic compounds known as purine ribonucleoside diphosphates . These are purine ribobucleotides with a diphosphate group linked to the ribose moiety .


Synthesis Analysis

The synthesis of 8-Bromoadenosine-5’-diphosphate can be achieved by the bromination of adenosine-5’-monophosphate to yield 8-bromoadenosine-5’-monophosphate. This is then converted to the 5’-diphosphate form and polymerized by polynucleotide phosphorylase (PNPase) .


Molecular Structure Analysis

The molecular formula of 8-Bromoadenosine-5’-Diphosphate is C10H14BrN5O10P2 . It has an average weight of 506.097 and a monoisotopic mass of 504.939927364 .


Physical And Chemical Properties Analysis

8-Bromoadenosine-5’-Diphosphate is a powder that is soluble in water . It has a molecular weight of 506.097 .

Scientific Research Applications

  • 8-Bromoadenosine derivatives, including 8-Bromoadenosine-5'-diphosphate, have been investigated for their roles in modulating enzymatic reactions and biological processes. For instance, 8-Bromoadenosine analogs of 5'-O-triphosphoadenylyl(2'----5')adenylyl(2'----5')adenosine and its derivatives exhibited varying degrees of inhibition of protein synthesis and activation of endonucleases in mouse L cell extracts (Lesiak & Torrence, 1986).

  • Studies on 8-Bromoadenosine derivatives have also revealed their potential in modifying the binding and activation abilities of enzymes such as RNase L in mouse L cells. These findings suggest that modifications in the base-sugar torsion angles of these compounds may influence their interaction with enzymes (Lesiak & Torrence, 1987).

  • The application of 8-Bromoadenosine-5'-diphosphate in plant biology has been demonstrated in studies showing its ability to promote cell division in excised tobacco pith parenchyma tissue, in conjunction with an auxin. This research suggests a role for 8-Bromoadenosine derivatives in regulating plant cell division and growth (Wood & Braun, 1973).

  • 8-Bromoadenosine-5'-diphosphate and its related compounds have also been studied for their protective effects against viruses. For example, Poly-8-bromoriboadenylic acid, synthesized from 8-bromoadenosine-5'-monophosphate, was found to protect chick embryos against Wesselsbron virus, demonstrating its potential in antiviral applications (Folayan, Oyedapo, & Akojie, 1984).

  • Additionally, 8-Bromoadenosine derivatives have been explored in the field of biochemistry, particularly in studying the structure and properties of nucleosides and nucleotides. For instance, research on the crystal and molecular structure of 8-bromoadenosine has provided insights into the conformational aspects of purine nucleosides (Tavale & Sobell, 1970).

Safety And Hazards

When handling 8-Bromoadenosine-5’-diphosphate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN5O10P2/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVVTFSHHQCHNZ-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN5O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946422
Record name 8-Bromo-9-{5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromoadenosine-5'-diphosphate

CAS RN

23600-16-0
Record name 8-Bromoadenosine 5'-diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023600160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Bromo-9-{5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
BH Ragatz - Proceedings of the Indiana Academy of Science, 1981 - journals.iupui.edu
… Interactions of Two ADP Analogs, Xanthosine-5 Diphosphate and 8-Bromoadenosine-5 Diphosphate, … The present resultsfor 8-bromoadenosine-5 -diphosphate also support the con- …
Number of citations: 2 journals.iupui.edu
M Kezdi, L Kiss, O Bojan, T Pavel, O Bârzu - Analytical Biochemistry, 1976 - Elsevier
Nucleosidediphosphate kinase (EC 2.7. 4.6), a widespread enzyme, catalyzes the reaction N, TP+ N, DP= N, DP+ N, TP, where NDP and NTP stand for nucleoside di-and triphosphates…
Number of citations: 22 www.sciencedirect.com
JO FOLAYAN, OAO OYEDAPO… - The Journal of …, 1984 - jstage.jst.go.jp
MATERIALS AND METHODS Polynucleotide phosphorylase[polynucleotide or thophosphate nucleotidyl transferase, EC 2.7. 7.8] from Micrococcus luteus, ribonuclease T1, poly …
Number of citations: 2 www.jstage.jst.go.jp
DL DeCamp, S Lim, RF Colman - Biochemistry, 1988 - ACS Publications
Department of Chemistry and Biochemistry, University of Delaware, Newark, Delaware 19716 Received March 22, 1988 abstract: Two new reactive nucleotides have been synthesized …
Number of citations: 20 pubs.acs.org
B Zhang, VC Bailey, BVL Potter - The Journal of Organic …, 2008 - ACS Publications
An optimized synthetic route to 7-deaza-8-bromo-cyclic adenosine 5‘-diphosphate ribose (7-deaza-8-bromo-cADPR 3), an established cell-permeant, hydrolysis-resistant cyclic …
Number of citations: 16 pubs.acs.org
M IKEHARA, S UESUGI - Chemical and Pharmaceutical Bulletin, 1969 - jstage.jst.go.jp
… 8-Bromoadenosine 5’-Diphosphate ADP.Li33") (23 mg) was dissolved in a mixture of 1M acetate buffer (pH 4.0, 2 ml) and water (2.5 m1). Into the mixture was added bromine—water (…
Number of citations: 120 www.jstage.jst.go.jp
K Kühnel, BF Luisi - Journal of molecular biology, 2001 - Elsevier
… 8 and to soak 8-bromoadenosine 5′-diphosphate into enolase … also made to soak 8-bromoadenosine 5-diphosphate into these … from hydrolysis of 8-bromoadenosine 5′-diphosphate. …
Number of citations: 120 www.sciencedirect.com
RN Puri, A Kumar, H Chen, RF Colman… - Journal of Biological …, 1995 - ASBMB
… Briefly, ADP was treated with Br 2 to yield 8-bromoadenosine-5′-diphosphate (8-Br-ADP). 8-Bromo-ADP was converted to 8-thioadenosine-5′-diphosphate (8-TADP) by reaction with …
Number of citations: 22 www.jbc.org
J McPherson, MB Zucker, EA Mauss… - Thrombosis and …, 1991 - thieme-connect.com
… As 700 ΜM 8-bromoadenosine 5-diphosphate (an ADP receptor antagonist acting mainly at the high affinity receptor) did not prevent ADP-induced inhibition of RIPA, interaction of ADP …
Number of citations: 1 www.thieme-connect.com
J Geiger, P Hönig-Liedl, P Schanzenbächer… - European journal of …, 1998 - Elsevier
… The 8-Bromoadenosine 5′-diphosphate (8-Br-ADP) turned out being a weak inhibitor of ADP induced Ca 2+ -mobilization. The P 2 -receptor antagonists PPADS, suramin and reactive …
Number of citations: 113 www.sciencedirect.com

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